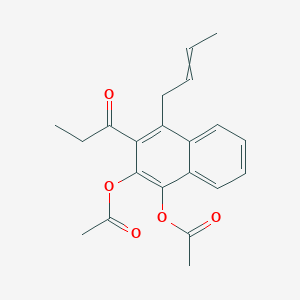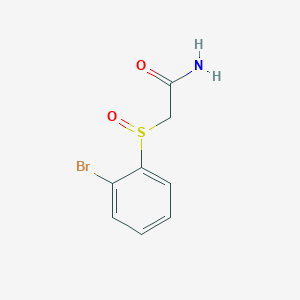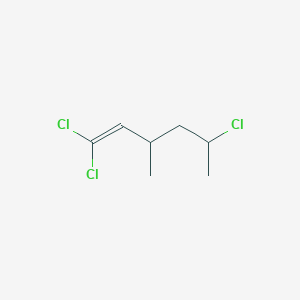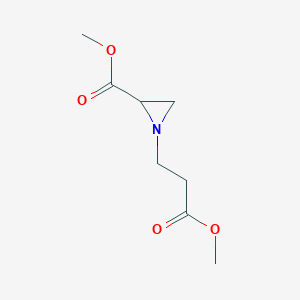
Methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate is a compound belonging to the class of aziridine derivatives Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate typically involves the reaction of aziridine-2-carboxylic acid derivatives with appropriate alkylating agents. One common method includes the use of monomethyl esters of dicarboxylic acids, which are treated with oxalyl chloride to form the corresponding acid chlorides. These intermediates can then be reacted with aziridine derivatives under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the high ring strain of the aziridine ring, it is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: The compound can undergo substitution reactions where nucleophiles replace existing substituents on the aziridine ring.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Conditions: These reactions typically occur under mild acidic or basic conditions, depending on the nucleophile used.
Major Products
The major products of these reactions are typically ring-opened derivatives of the original aziridine compound, which can further react to form a variety of functionalized molecules .
Wissenschaftliche Forschungsanwendungen
Methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an electrophilic aziridination reagent in the synthesis of chiral building blocks and complex organic molecules.
Medicinal Chemistry: Aziridine derivatives have been explored for their potential as anticancer agents due to their ability to alkylate DNA and proteins.
Biological Studies: The compound can be used to study the reactivity and mechanisms of aziridine-containing molecules in biological systems.
Wirkmechanismus
The mechanism of action of methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate involves its high reactivity due to ring strain. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and subsequent reactions with biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can selectively target and modify specific biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and selective alkylation of thiol groups on cancer cell surface proteins.
N-Tosylaziridine: Used in organic synthesis for the preparation of various aziridine derivatives.
Uniqueness
Methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate is unique due to its specific functional groups, which provide distinct reactivity patterns and potential applications in synthesis and medicinal chemistry. Its methoxy and oxopropyl groups offer additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
86106-96-9 |
|---|---|
Molekularformel |
C8H13NO4 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
methyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C8H13NO4/c1-12-7(10)3-4-9-5-6(9)8(11)13-2/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
UGXKMWUKDFKKMY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCN1CC1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


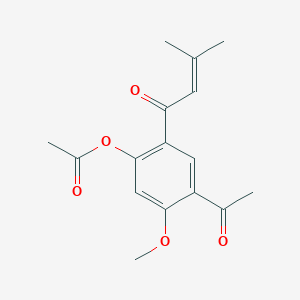


![16-Azabicyclo[10.3.1]hexadec-13-ene](/img/structure/B14404125.png)
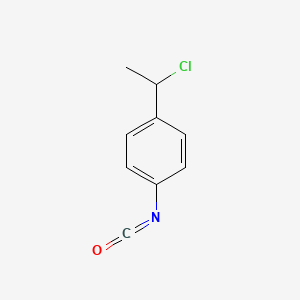
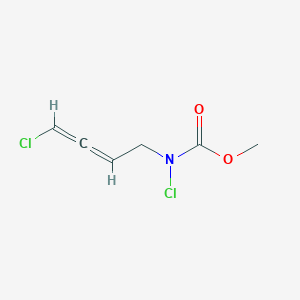

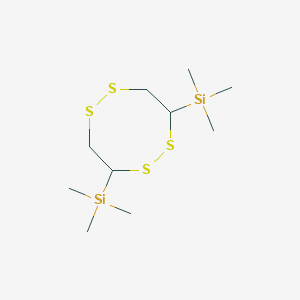
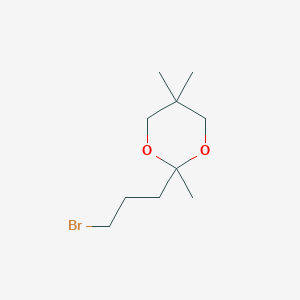
![(4S)-4-[2-(furan-3-yl)-2,2-bis(methylsulfanyl)ethyl]azetidin-2-one](/img/structure/B14404158.png)
